molecular formula C17H25ClN2O2 B5463388 2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B5463388
M. Wt: 324.8 g/mol
InChI Key: WTFSBQDMXYTQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Mechanism of Action

2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 25-6981 acts as a selective antagonist of the GluN2B subunit of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the activity of this subunit, this compound 25-6981 can modulate the function of the NMDA receptor and affect neuronal signaling and plasticity.
Biochemical and Physiological Effects
This compound 25-6981 has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce excitotoxicity and neuronal damage in models of stroke and traumatic brain injury. It has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 25-6981 in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor, which allows for more precise modulation of neuronal signaling. However, one limitation is that it can have off-target effects on other ionotropic glutamate receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 25-6981 and its potential therapeutic applications. One area of interest is its potential use in combination with other drugs to enhance its effects. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 25-6981 involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 5-chloro-2-nitrobenzyl bromide, followed by reduction with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 1,2-diaminocyclohexane in the presence of acetic acid and acetic anhydride to yield this compound 25-6981 dihydrochloride.

Scientific Research Applications

2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 25-6981 has been widely used in scientific research to study the role of the GluN2B subunit of the NMDA receptor in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as stroke, traumatic brain injury, epilepsy, and depression.

Properties

IUPAC Name

2-[(5-chloro-2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-21-15-9-14(18)8-13(16(15)22-2)10-20-7-5-17(12-20)4-3-6-19-11-17/h8-9,19H,3-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFSBQDMXYTQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CN2CCC3(C2)CCCNC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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